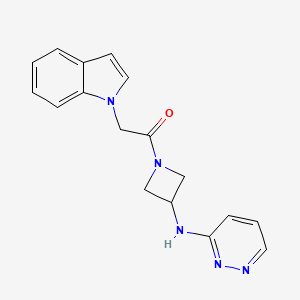

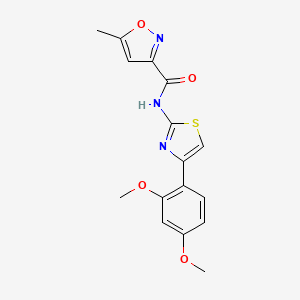

![molecular formula C20H15FN2O2S B2551183 3-(2-fluorophenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326882-06-7](/img/structure/B2551183.png)

3-(2-fluorophenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-(2-fluorophenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione" is a derivative of the thieno[3,2-d]pyrimidine class. Thieno[3,2-d]pyrimidines are heterocyclic compounds that have been studied for various biological activities, including their use as GnRH receptor antagonists for treating reproductive diseases , and as antibacterial agents . The specific compound is not directly mentioned in the provided papers, but insights can be drawn from related compounds and their synthesis, structure, and properties.

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step reactions starting from simpler precursors. For example, substituted thienopyrimidines can be synthesized by cyclization of an intermediate with an appropriate aniline, followed by nucleophilic substitution with various aromatic amines . Another method involves starting from 2-chloropyridine-3-carboxylic acid, followed by esterification, nucleophilic aromatic substitution, amide formation, and ring closure . These methods provide a basis for the synthesis of the compound , which would likely involve similar steps tailored to introduce the specific substituents present in its structure.

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidine derivatives is characterized by the presence of a thieno[3,2-d]pyrimidine core, which can be substituted at various positions to modulate the compound's properties. X-ray diffraction analysis is commonly used to determine the precise geometry of these molecules . The molecular structure influences the compound's interaction with biological targets, as seen in the case of GnRH receptor antagonists, where specific substituents are key for good receptor binding activity .

Chemical Reactions Analysis

Thieno[3,2-d]pyrimidine derivatives can undergo various chemical reactions, including electrophilic substitution reactions such as Vilsmeier-Haack reaction, bromination, and nitration . These reactions allow for the introduction of different functional groups, which can significantly alter the compound's biological activity and physicochemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidine derivatives vary widely depending on their substitution patterns. These properties include solubility in different solvents, permeability coefficients, and intrinsic clearance values, which are important for determining the compound's biopharmaceutical profile . Computational methods such as density functional theory (DFT) and time-dependent DFT (TD-DFT) are used to analyze electronic structures, which can predict reactivity and interactions with biological targets .

科学的研究の応用

Synthesis and Characterization

Thienopyrimidine derivatives have been synthesized using various methods, aiming at evaluating their potential biological activities or for further chemical transformations. For instance, thieno[2,3-d]pyrimidines have been prepared through cyclization reactions, showcasing their potential as intermediates for developing biologically active compounds. The synthesis often involves multi-step reactions starting from readily accessible precursors, leading to various substituted thienopyrimidines characterized by spectroscopic methods such as NMR and IR (R. More et al., 2013; A. El-Gazzar et al., 2006).

Biological Activities

Significant efforts have been made to investigate the biological activities of thienopyrimidine derivatives, including their potential as GnRH receptor antagonists, which could lead to treatments for reproductive diseases. Studies have shown that specific substituents on the thienopyrimidine core structure significantly affect receptor binding activity, underscoring the importance of structural modifications in enhancing biological efficacy (Zhiqian Guo et al., 2003).

Material Science and Molecular Interactions

Research has also delved into the material science aspects of thienopyrimidine derivatives, including their crystal structures and molecular interactions. Investigations into the crystal packing, molecular conformation, and intermolecular interactions of these compounds provide valuable insights into their chemical properties and potential applications in material science (Wen-jing Li et al., 2007; Jorge Trilleras et al., 2009).

特性

IUPAC Name |

3-(2-fluorophenyl)-1-[(4-methylphenyl)methyl]-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O2S/c1-13-6-8-14(9-7-13)12-22-17-10-11-26-18(17)19(24)23(20(22)25)16-5-3-2-4-15(16)21/h2-11,17-18H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTNUZFDCVQTHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-fluorophenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

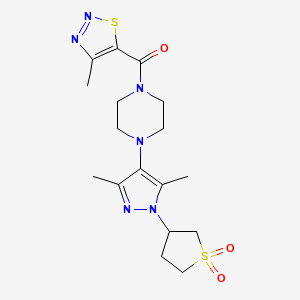

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2551100.png)

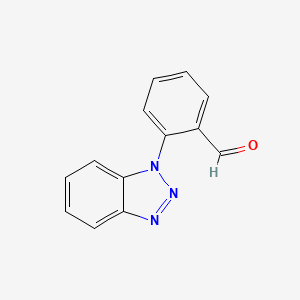

![2-[(5-bromopyridin-3-yl)oxy]-N-(1-cyano-1-methylethyl)acetamide](/img/structure/B2551101.png)

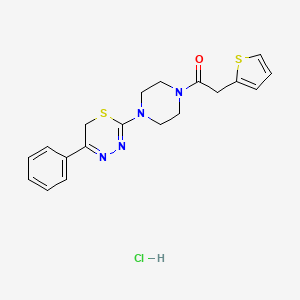

![2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2551103.png)

![N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2551111.png)

![2-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2551114.png)

![Methyl 2-(methoxymethyl)-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2551117.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2551119.png)

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2551123.png)